molecular formula C5H14Cl4N2Pt-2 B1214245 Tetrachloro(2,2-dimethyl-1,3-propanediamine-N,N')platinum CAS No. 72968-10-6

Tetrachloro(2,2-dimethyl-1,3-propanediamine-N,N')platinum

Cat. No.: B1214245
CAS No.: 72968-10-6
M. Wt: 439.1 g/mol
InChI Key: NJVYQKSGIYAWJB-UHFFFAOYSA-J
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Description

Tetrachloro(2,2-dimethyl-1,3-propanediamine-N,N’)platinum is an organoplatinum compound with the molecular formula C5H12Cl4N2Pt. This compound is notable for its unique structure, which includes a platinum center coordinated to four chloride ions and a bidentate ligand, 2,2-dimethyl-1,3-propanediamine. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

The synthesis of Tetrachloro(2,2-dimethyl-1,3-propanediamine-N,N’)platinum typically involves the reaction of platinum(IV) chloride with 2,2-dimethyl-1,3-propanediamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .

Chemical Reactions Analysis

Tetrachloro(2,2-dimethyl-1,3-propanediamine-N,N’)platinum undergoes various chemical reactions, including:

Common reagents used in these reactions include phosphines, amines, thiols, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Tetrachloro(2,2-dimethyl-1,3-propanediamine-N,N’)platinum has several scientific research applications, including:

    Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization reactions.

    Biology: The compound is studied for its potential biological activities, including anticancer properties. It is investigated for its ability to interact with DNA and proteins, which could lead to the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential use in chemotherapy and other medical treatments due to its ability to form stable complexes with biological molecules.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other organoplatinum compounds .

Mechanism of Action

The mechanism of action of Tetrachloro(2,2-dimethyl-1,3-propanediamine-N,N’)platinum involves its interaction with biological molecules such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, ultimately leading to cell death. The compound can also interact with proteins, affecting their function and stability .

Comparison with Similar Compounds

Tetrachloro(2,2-dimethyl-1,3-propanediamine-N,N’)platinum can be compared with other organoplatinum compounds such as:

The uniqueness of Tetrachloro(2,2-dimethyl-1,3-propanediamine-N,N’)platinum lies in its specific ligand structure, which can influence its reactivity and biological activity compared to other platinum compounds.

Properties

CAS No.

72968-10-6

Molecular Formula

C5H14Cl4N2Pt-2

Molecular Weight

439.1 g/mol

IUPAC Name

2,2-dimethylpropane-1,3-diamine;tetrachloroplatinum(2-)

InChI

InChI=1S/C5H14N2.4ClH.Pt/c1-5(2,3-6)4-7;;;;;/h3-4,6-7H2,1-2H3;4*1H;/q;;;;;+2/p-4

InChI Key

NJVYQKSGIYAWJB-UHFFFAOYSA-J

SMILES

CC(C)(CN)CN.Cl[Pt-2](Cl)(Cl)Cl

Canonical SMILES

CC(C)(CN)CN.Cl[Pt-2](Cl)(Cl)Cl

Synonyms

cis-platinum-2,2-dimethyl-1,3-diaminopropane tetrachloride
cis-Pt(2,2-dimethyl-1,3-diaminopropane)tetrachloride
Pt(IV)(DMDAP)Cl4
tetrachloro(2,2-dimethyl-1,3-propanediamine-N,N')platinum

Origin of Product

United States

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